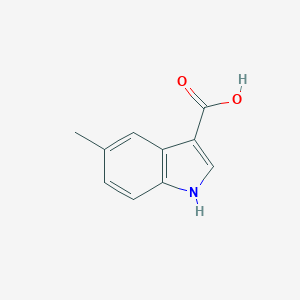

5-Methyl-1H-indole-3-carboxylic acid

説明

5-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Esterification: One common method involves the esterification of indole-5-carboxylic acid to produce methyl indole-5-carboxylate.

Industrial Production Methods: Industrial production often involves large-scale esterification and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

- Oxidized derivatives such as carboxylic acids and aldehydes.

- Reduced derivatives such as alcohols and amines.

- Substituted indole derivatives with various functional groups .

作用機序

Target of Action

5-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential targets.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities

Action Environment

The biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more

生化学分析

Biochemical Properties

5-Methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in tryptophan metabolism . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a role in regulating immune responses and maintaining intestinal homeostasis . By interacting with AHR, this compound can influence the expression of genes involved in detoxification processes and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors, such as AHR, and modulate their activity . This binding can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways. Additionally, this compound can undergo metabolic transformations, producing active metabolites that further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of this compound on cells. Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels. For example, the compound can be converted into indole-3-carboxylic acid, which has been shown to have biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can interact with transport proteins that facilitate their movement across cell membranes, influencing their bioavailability and biological effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been found to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression. Additionally, the compound’s localization in mitochondria or other organelles can impact cellular metabolism and energy production.

科学的研究の応用

5-Methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

類似化合物との比較

Indole-3-carboxylic acid: Shares a similar structure but lacks the methyl group at the 5-position.

5-Methylindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness: 5-Methyl-1H-indole-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

生物活性

5-Methyl-1H-indole-3-carboxylic acid (5-MICA) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 5-MICA, including its neuroprotective, antioxidant, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

5-MICA is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The carboxylic acid functional group at the 3-position and a methyl group at the 5-position contribute to its unique chemical properties.

Biological Activities

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5-MICA and its derivatives. For instance, compounds derived from indole-3-propionic acid (IPA) and 5-MICA demonstrated significant neuroprotection against oxidative stress in neuronal cell lines. These compounds were shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Activity of 5-MICA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-MICA | SH-SY5Y | >150 | Antioxidant activity |

| Hydroxy derivatives | SH-SY5Y | <50 | MAO-B inhibition, ROS scavenging |

| IPA | SK-N-SH | <10 | Protection against Aβ-mediated damage |

2. Antioxidant Properties

The antioxidant capacity of 5-MICA has been investigated through various assays that measure its ability to scavenge free radicals. Studies indicate that 5-MICA can significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of 5-MICA. In a study involving endophytic fungi, indole-3-carboxylic acid derivatives exhibited synergistic effects against plant pathogens, indicating that 5-MICA could have applications in agricultural biotechnology as a biopesticide .

4. Antiproliferative Effects

The antiproliferative activity of 5-MICA has been assessed against various cancer cell lines. Preliminary findings suggest that certain derivatives of 5-MICA can inhibit cancer cell growth effectively, with IC50 values indicating potent activity against HeLa and MDA-MB-231 cell lines .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a recent animal model study, derivatives of indole compounds, including 5-MICA, were administered to mice subjected to neurotoxic agents. The results demonstrated significant protection against neuronal loss and improved cognitive function compared to untreated controls. The study emphasized the role of these compounds in modulating inflammatory pathways and enhancing antioxidant defenses in the brain .

Case Study 2: Antimicrobial Efficacy

A field study evaluated the effectiveness of indole-3-carboxylic acid combined with jasmonic acid against wheat powdery mildew. The combination treatment significantly reduced disease severity compared to controls, highlighting the potential agricultural applications of indole derivatives like 5-MICA .

特性

IUPAC Name |

5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAHYKFVSHGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593330 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-02-1 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。